molecular formula C21H19FN2O3 B1394551 (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(3-methoxyphenyl)-2-propenenitrile CAS No. 900019-69-4

(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(3-methoxyphenyl)-2-propenenitrile

Cat. No. B1394551
M. Wt: 366.4 g/mol
InChI Key: XXRJJYQPJUEAJM-UHFFFAOYSA-N
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Description

(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(3-methoxyphenyl)-2-propenenitrile (FMBP) is a synthetic compound that has been studied extensively in recent years. FMBP is a derivative of Morpholine, a heterocyclic compound containing an oxygen atom, nitrogen atom, and a carbon atom. FMBP is a member of the morpholine family of compounds and has been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis of Novel Compounds

  • Novel Schiff bases synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have demonstrated excellent antimicrobial activity, showing the potential of related compounds in medicinal chemistry (Puthran et al., 2019).

Antimicrobial Activity

  • A study on the synthesis and characterization of various 1,2,4-triazole derivatives, including fluoro and chloro derivatives, revealed their significant intermolecular interactions and potential biological activity (Shukla et al., 2014).

Molecular Interactions and Analysis

  • The molecular structure of a related compound, (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one, was analyzed, offering insights into its potential use in chemical applications (Chai & Liu, 2011).

Applications in Fluorescent Probes

  • Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been applied to fluorescent probes for sensing pH and metal cations, illustrating the versatility of related fluorinated compounds (Tanaka et al., 2001).

Synthesis and Characterization Techniques

  • Various synthesis techniques and characterizations of fluorinated compounds have been explored, offering a foundation for further research in the field of fluorinated chemistry and its applications (Various Authors, 1996-2017).

properties

IUPAC Name

2-(3-fluoro-4-morpholin-4-ylbenzoyl)-3-(3-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-26-18-4-2-3-15(12-18)11-17(14-23)21(25)16-5-6-20(19(22)13-16)24-7-9-27-10-8-24/h2-6,11-13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRJJYQPJUEAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128924
Record name 3-Fluoro-α-[(3-methoxyphenyl)methylene]-4-(4-morpholinyl)-β-oxobenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-morpholin-4-ylbenzoyl)-3-(3-methoxyphenyl)prop-2-enenitrile

CAS RN

900019-69-4
Record name 3-Fluoro-α-[(3-methoxyphenyl)methylene]-4-(4-morpholinyl)-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900019-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-α-[(3-methoxyphenyl)methylene]-4-(4-morpholinyl)-β-oxobenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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